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Compound of Interest

Compound Name: Bromoacetaldehyde

Cat. No.: B098955 Get Quote

An In-depth Technical Guide on Bromoacetaldehyde: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromoacetaldehyde and its derivatives are highly reactive bifunctional molecules that serve

as versatile building blocks in organic synthesis. Possessing both a nucleophile-attracting

aldehyde group and an electrophilic carbon bearing a bromine atom, these compounds are

pivotal intermediates for constructing a wide array of complex molecular architectures,

particularly heterocyclic compounds of medicinal interest. Their inherent reactivity also makes

them potent alkylating agents, leading to significant biological effects, including cytotoxicity and

genotoxicity, which are areas of active investigation. This technical guide provides a

comprehensive overview of the synthesis, chemical properties, biological activities, and

mechanisms of action of bromoacetaldehyde and its key structural analogs, offering valuable

data and protocols for professionals in chemical research and drug development.

Physicochemical Properties
Bromoacetaldehyde is a lachrymatory and reactive compound, often handled in its more

stable acetal form, such as bromoacetaldehyde diethyl acetal or bromoacetaldehyde
dimethyl acetal. The presence of the electron-withdrawing bromine atom significantly enhances

the electrophilicity of the carbonyl carbon.
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Property
Bromoacetaldehyd
e

Bromoacetaldehyd
e Diethyl Acetal

Dibromoacetaldehy
de

Molecular Formula C₂H₃BrO C₆H₁₃BrO₂ C₂H₂Br₂O

Molecular Weight 122.95 g/mol 197.07 g/mol 201.84 g/mol

CAS Number 17157-48-1[1][2] 2032-35-1[3] 3039-13-2[4]

Boiling Point 109.35°C (estimate)[5]
66-67 °C / 18

mmHg[6]

136.3 °C / 760

mmHg[4]

Density
1.75 g/mL (estimate)

[5]
1.31 g/mL at 25 °C[6] 2.357 g/cm³[4]

Refractive Index 1.4486 (estimate)[5] n20/D 1.439[6] 1.541[4]

Solubility Not specified
Soluble in organic

solvents[7]

Slightly soluble in

methanol, DMSO[4]

Stability Unstable Moisture sensitive[7]
Extremely sensitive to

moisture[4]

Synthesis and Experimental Protocols
The inherent instability of bromoacetaldehyde means it is often generated in situ or, more

commonly, synthesized and used as a more stable acetal derivative.

Synthesis Workflow
The general workflow involves the synthesis of a stable precursor, typically an acetal, which

can be purified and stored. The free aldehyde is then liberated shortly before use if required.
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Caption: Generalized workflow for synthesis and purification of bromoacetaldehyde acetals.
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Experimental Protocol 1: Synthesis of
Bromoacetaldehyde Diethyl Acetal
This protocol is adapted from a common industrial method involving the catalytic bromination of

paraldehyde followed by acetalization.[8][9][10]

Materials: Paraldehyde, cuprous bromide (catalyst), concentrated sulfuric acid, absolute

ethanol, elemental bromine, anhydrous sodium sulfate, sodium carbonate, ice.

Step 1: Catalytic Bromination

In a reaction vessel equipped for cooling and stirring, dissolve paraldehyde, cuprous

bromide, and a catalytic amount of concentrated sulfuric acid in absolute ethanol.

Cool the mixture to between -5°C and 0°C using an ice-salt bath.

Slowly add elemental bromine dropwise to the reactor, ensuring the reaction temperature

is maintained below 0°C. The addition typically takes 3-4 hours.

After the addition is complete, allow the mixture to react for an additional 1-1.5 hours at

-5°C to 0°C to yield an ethanol solution of bromoacetaldehyde.

Step 2: Acetalization

To the bromoacetaldehyde solution from the previous step, add an inorganic dehydrant

such as anhydrous sodium sulfate.

Heat the mixture to 35-40°C and maintain this temperature for 5-6 hours to facilitate the

formation of the diethyl acetal.

Step 3: Workup and Purification

Cool the reaction mixture and add ice water, followed by stirring for 15-20 minutes.

Neutralize the solution to a pH of 6-7 by adding sodium carbonate.

Separate the organic layer. Extract the aqueous layer twice with a suitable solvent like

dichloromethane.
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Combine the organic phases, recover the solvent by distillation under reduced pressure.

Purify the resulting crude product by vacuum fractionation, collecting the fraction at 65-

68°C to obtain high-purity bromoacetaldehyde diethyl acetal.

Experimental Protocol 2: Preparation of Anhydrous
Bromoacetaldehyde
This protocol describes the direct preparation of the unstable free aldehyde via ozonolysis.[11]

Materials: 1,4-dibromo-2-butene, methylene chloride (CH₂Cl₂), triphenylphosphine, hexane.

Procedure:

Dissolve 1,4-dibromo-2-butene in methylene chloride in a flask equipped for ozonolysis

and cool to -78°C.

Bubble ozone through the solution until the characteristic blue color of excess ozone

persists.

Purge the solution with nitrogen or oxygen to remove excess ozone.

Slowly add a solution of triphenylphosphine in methylene chloride to the reaction mixture

at -78°C to reduce the ozonide.

Allow the reaction to warm to room temperature.

The product, bromoacetaldehyde, can be purified by distillation. The resulting 1 M

solutions in hexane can be stored for several weeks without significant decomposition.[11]

Biological Activity and Toxicity
Haloacetaldehydes are a significant class of drinking water disinfection byproducts (DBPs) and

are known for their biological reactivity.[12][13][14][15] Their toxicity is often more potent than

that of regulated DBPs. Derivatives synthesized from bromoacetaldehyde precursors have

also shown promise in therapeutic applications, including anticancer and anti-inflammatory

roles.[16][17]
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Cytotoxicity and Genotoxicity
A systematic comparison of haloacetaldehydes in Chinese hamster ovary (CHO) cells revealed

their potent cytotoxic and genotoxic effects. The data highlights that brominated analogs are

often more toxic than their chlorinated counterparts.
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Compound Class
Cytotoxicity Rank
Order (LC₅₀)⁻¹

Genotoxicity Rank
Order

Tribromoacetaldehyde

(TBAL)
Tri-HAL 1 (Most Cytotoxic) 5

Chloroacetaldehyde

(CAL)
Mono-HAL 1 (Most Cytotoxic) 2

Dibromoacetaldehyde

(DBAL)
Di-HAL 2 1 (Most Genotoxic)

Bromochloroacetaldeh

yde (BCAL)
Di-HAL 2 7

Dibromochloroacetald

ehyde
Tri-HAL 2 2

Iodoacetaldehyde

(IAL)
Mono-HAL 3 8

Bromoacetaldehyde

(BAL)
Mono-HAL 4 5

Bromodichloroacetald

ehyde
Tri-HAL 4 6

Dichloroacetaldehyde

(DCAL)
Di-HAL 5 7

Trichloroacetaldehyde

(TCAL)
Tri-HAL 6 (Least Cytotoxic) Not Genotoxic

Data adapted from a

comparative toxicity

study in CHO cells.

[18]

Therapeutic Potential of Derivatives
Bromoacetaldehyde acetals are key starting materials for synthesizing various biologically

active molecules. For example, derivatives of bromo-methoxyphenyl compounds have
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demonstrated significant anticancer activity.

Compound Class Cancer Cell Line IC₅₀ (µM) Reference

2-Phenylacrylonitrile HCT116 0.0059 [17]

2-Phenylacrylonitrile BEL-7402 0.0078 [17]

Chalcone HeLa 3.204 [17]

Chalcone MCF-7 3.849 [17]

Diaryl-1,2,4-triazole

Hybrid
COX-2 0.15 [16]

Diaryl-1,2,4-triazole

Hybrid
5-LOX 0.85 [16]

Workflow for Biological Evaluation
A typical workflow for assessing the biological activity of newly synthesized derivatives involves

a tiered screening approach.
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Caption: A typical workflow for the biological evaluation of synthesized derivatives.
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Experimental Protocol 3: MTT Assay for Cytotoxicity
This is a generalized protocol for assessing the cytotoxic effects of compounds on cancer cell

lines.

Materials: Target cancer cell line (e.g., MCF-7), appropriate cell culture medium (e.g., DMEM

with 10% FBS), 96-well plates, test compound stock solution (in DMSO), MTT reagent (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO

or acidified isopropanol).

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-

10,000 cells/well) and incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of the test compound in the culture

medium. Remove the old medium from the wells and add 100 µL of the compound

dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified 5% CO₂ atmosphere.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for

another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the

yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to

each well to dissolve the formazan crystals.

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%).

Mechanism of Action
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The biological effects of bromoacetaldehyde and its analogs are primarily driven by their high

electrophilicity. Similar to acetaldehyde, a well-studied carcinogen, they can readily react with

biological nucleophiles such as DNA and proteins.[19]

DNA Adduct Formation
Acetaldehyde is known to react with DNA bases, particularly deoxyguanosine, to form adducts

like N²-ethylidene-dG.[20][21][22] These adducts can be unstable but may lead to more

permanent lesions, including interstrand cross-links, which are highly genotoxic.[23][24] Given

its similar structure but increased reactivity, bromoacetaldehyde is expected to form

analogous DNA adducts, contributing to its observed mutagenicity and cytotoxicity. The

bromine atom can also be displaced by nucleophilic sites on DNA bases, leading to stable

alkylated adducts.

Cellular Signaling Pathways
The cellular response to aldehyde exposure can be modeled on the known pathways affected

by acetaldehyde. In hepatic stellate cells, acetaldehyde upregulates collagen and fibronectin

gene expression, key events in liver fibrosis, through protein kinase C (PKC) and downstream

pathways like PI3K and ERK1/2.[25] Exposure to reactive aldehydes can also induce oxidative

stress, further activating stress-response signaling cascades.
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Caption: Proposed signaling pathways for haloacetaldehyde-induced cellular effects.
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Safety and Handling
Bromoacetaldehyde and its volatile derivatives are potent lachrymators and are toxic.[26] All

manipulations should be conducted in a well-ventilated fume hood. Appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab

coat, is mandatory. Due to their moisture sensitivity, acetal derivatives should be stored under

an inert atmosphere in a cool, dry place.[4][7]

Conclusion
Bromoacetaldehyde and its structural analogs are indispensable tools in synthetic chemistry,

enabling the creation of novel compounds with significant therapeutic potential. However, their

inherent reactivity also underlies their considerable cytotoxicity and genotoxicity. A thorough

understanding of their chemical properties, biological effects, and mechanisms of action is

crucial for both harnessing their synthetic utility and mitigating their toxicological risks. The

protocols and data presented in this guide serve as a foundational resource for researchers

aiming to explore the rich chemistry and biology of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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